molecular formula C17H11Cl2N5S B2867383 6-[(3,4-Dichlorophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 893131-02-7

6-[(3,4-Dichlorophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2867383
CAS No.: 893131-02-7
M. Wt: 388.27
InChI Key: IGBBSYQZVAZGQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(3,4-Dichlorophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine is a synthetic chemical building block designed for research and development in medicinal chemistry. As part of the [1,2,4]triazolo[4,3-b]pyridazine family, a scaffold known for its versatile biological activity, this compound is of significant interest for constructing novel molecules for pharmacological screening . The structure incorporates a pyridinyl ring and a 3,4-dichlorobenzylthio ether group, which are common motifs in drug discovery for modulating biological activity and physicochemical properties. Compounds based on the triazolo[4,3-b]pyridazine core have been investigated as potent inhibitors of tubulin polymerization, acting at the colchicine binding site, which makes them promising candidates for the development of anticancer agents . Furthermore, related triazolo-pyridazine derivatives have been explored as effective dipeptidyl peptidase-4 (DPP-4) inhibitors with insulinotropic activity, indicating potential value in anti-diabetic drug discovery research . Researchers can utilize this compound as a key intermediate to explore these and other therapeutic areas. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-[(3,4-dichlorophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2N5S/c18-13-4-3-11(8-14(13)19)10-25-16-6-5-15-21-22-17(24(15)23-16)12-2-1-7-20-9-12/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGBBSYQZVAZGQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C3N2N=C(C=C3)SCC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-[(3,4-Dichlorophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine is a member of the triazolo-pyridazine class of compounds that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound based on diverse sources, highlighting its synthesis, structure-activity relationships (SAR), and specific case studies.

Chemical Structure and Properties

The molecular formula of the compound is C14H12ClN5SC_{14}H_{12}ClN_5S with a molecular weight of approximately 305.79 g/mol. The structural features include a triazolo ring fused with a pyridazine moiety and a dichlorophenyl group that may influence its biological activity.

Biological Activity Overview

The biological activities of triazolo-pyridazine derivatives typically include:

  • Antiproliferative Activity : Many compounds in this class exhibit significant antiproliferative effects against various cancer cell lines.
  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation through inhibition of key inflammatory pathways.

Antiproliferative Activity

Recent studies have demonstrated that derivatives similar to This compound possess potent antiproliferative activity. For instance:

  • Case Study : In a study focusing on related triazolo derivatives, compounds were tested against several cancer cell lines including SGC-7901 (gastric adenocarcinoma), A549 (lung adenocarcinoma), and HT-1080 (fibrosarcoma). The most active compound exhibited IC50 values in the range of 0.008 to 0.014 μM .
CompoundCell LineIC50 (μM)
4qSGC-79010.014
4qA5490.008
4qHT-10800.012

These results indicate that modifications to the triazolo-pyridazine scaffold can lead to enhanced antiproliferative effects.

The mechanism by which these compounds exert their antiproliferative effects often involves:

  • Inhibition of Tubulin Polymerization : Compounds like 4q have been shown to disrupt microtubule dynamics, which is critical for cell division.
  • Induction of Apoptosis : Certain derivatives may trigger apoptotic pathways in cancer cells.

Anti-inflammatory Activity

In addition to anticancer properties, some triazolo-pyridazine derivatives demonstrate anti-inflammatory effects:

  • Research Findings : Derivatives have been evaluated for their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in vitro . This suggests potential applications in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazolo-pyridazines:

  • Key Modifications : The presence of electron-withdrawing groups (like chlorine) on the phenyl ring has been correlated with increased potency against cancer cells.
  • Substituent Variations : Different substitutions on the triazolo and pyridazine rings can significantly impact both antiproliferative and anti-inflammatory activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

The triazolo[4,3-b]pyridazine scaffold is versatile, with modifications at positions 3 and 6 significantly altering biological activity, selectivity, and physicochemical properties. Below is a detailed comparison with structurally related compounds:

Key Structural and Functional Insights

  • Electron Effects : The dichlorophenyl group in the target compound increases lipophilicity and may improve membrane permeability compared to methoxy-substituted analogs (e.g., ). However, methoxy groups in Compound 18 enhance solubility and PDE4 binding .
  • Sulfur vs. Nitrogen Linkers : The methylsulfanyl group in the target compound differs from amine-linked analogs (e.g., Compound 6 in ). Sulfur’s polarizability may stabilize hydrophobic interactions, while amines enable hydrogen bonding.
  • Selectivity: Compound 18’s tetrahydrofuran-3-yloxy group confers PDE4 isoform selectivity, whereas bulkier substituents (e.g., benzothiazole in ) may favor non-enzymatic targets.

Physicochemical Properties

Property Target Compound Compound 18 Compound 6
LogP (est.) ~4.5 (highly lipophilic) 3.2 2.8
Hydrogen Bond Acceptors 6 (N, S atoms) 9 7
PSA (Ų) ~80 110 95

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